molecular formula C9H5ClN2O3 B14481824 Quinoline, 4-chloro-8-nitro-, 1-oxide CAS No. 64398-25-0

Quinoline, 4-chloro-8-nitro-, 1-oxide

Cat. No.: B14481824
CAS No.: 64398-25-0
M. Wt: 224.60 g/mol
InChI Key: ISJXSECQRCGVEC-UHFFFAOYSA-N
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Description

Quinoline derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity . Quinoline, 4-chloro-8-nitro-, 1-oxide (molecular formula: C₉H₅ClN₂O₃) features a chloro group at position 4, a nitro group at position 8, and an N-oxide moiety at position 1. This compound is synthesized via chlorination and nitration of quinoline N-oxide intermediates, often employing microwave-assisted methods for enhanced efficiency and selectivity . Its electronic profile, influenced by electron-withdrawing substituents (Cl, NO₂), makes it a candidate for antimicrobial and anticancer research .

Properties

CAS No.

64398-25-0

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

4-chloro-8-nitro-1-oxidoquinolin-1-ium

InChI

InChI=1S/C9H5ClN2O3/c10-7-4-5-11(13)9-6(7)2-1-3-8(9)12(14)15/h1-5H

InChI Key

ISJXSECQRCGVEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 4-chloro-8-nitro-, 1-oxide typically involves the nitration of 4-chloroquinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The resulting 4-chloro-8-nitroquinoline is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the 1-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-chloro-8-nitro-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Quinoline, 4-chloro-8-nitro-, 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinoline, 4-chloro-8-nitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form reactive oxygen species also contributes to its mechanism of action .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

4-Nitroquinoline 1-Oxide (C₉H₆N₂O₃)
  • Structure : Nitro at C4, N-oxide at C1.
  • Comparison : Lacks the C8-chloro group, reducing steric hindrance and altering electronic effects. The absence of Cl may decrease electrophilicity at C4, impacting reactivity in substitution reactions .
8-Methyl-4-Nitroquinoline-1-Oxide (C₁₀H₈N₂O₃)
  • Structure : Methyl at C8, nitro at C4, N-oxide at C1.
  • Comparison: Methyl (electron-donating) vs. chloro (electron-withdrawing) at C8 modulates electron density.
4-Chloro-6,7-Dimethoxyquinoline (C₁₁H₁₀ClNO₂)
  • Structure : Chloro at C4, methoxy groups at C6 and C6.
  • Comparison : Methoxy groups are electron-donating, opposing the electron-withdrawing nitro in the target compound. This difference influences π-stacking interactions and solubility .
4-Chloro-8-(Trifluoromethyl)quinoline (C₁₀H₅ClF₃N)
  • Structure : Chloro at C4, trifluoromethyl at C7.
  • Comparison: The CF₃ group is strongly electron-withdrawing, comparable to NO₂. However, CF₃’s hydrophobicity may enhance metabolic stability compared to nitro .

Physical and Chemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Reactivity Notes
4-Chloro-8-nitroquinoline-1-oxide 238.6 Not reported 4-Cl, 8-NO₂, 1-Oxide High electrophilicity at C4/C8; prone to nucleophilic substitution
4-Nitroquinoline 1-oxide 192.1 Not reported 4-NO₂, 1-Oxide Reactive in photochemical studies
8-Methyl-4-nitroquinoline-1-oxide 204.2 342.67 (est.) 4-NO₂, 8-CH₃, 1-Oxide Methyl improves thermal stability
4-Chloro-6,7-dimethoxyquinoline 223.7 403–404 4-Cl, 6/7-OCH₃ Intramolecular H-bonding stabilizes structure

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